

Physical and chemical properties of 6-Hydroxyisosativan

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Compound of Interest

Compound Name: 6-Hydroxyisosativan

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6-Hydroxyisosativan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyisosativan is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. As a derivative of sativan, it belongs to the pterocarpin group of isoflavonoids, which are characterized by a tetracyclic ring system. The interest in **6-Hydroxyisosativan** and related compounds stems from their potential pharmacological properties, including antioxidant and anti-inflammatory effects, which are areas of active investigation in drug discovery and development. This technical guide provides a detailed overview of the known physical and chemical properties of **6-Hydroxyisosativan**, alongside methodologies for its characterization. Due to the limited availability of experimental data specifically for **6-Hydroxyisosativan**, this guide also incorporates information and protocols from structurally similar isoflavonoids to provide a comprehensive resource for researchers.

Physical and Chemical Properties

The fundamental physical and chemical properties of **6-Hydroxyisosativan** are summarized below. It is important to note that some of these values are predicted and await experimental verification.

Table 1: Physical and Chemical Properties of **6-Hydroxyisosativan**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ O ₅	[1]
Molecular Weight	302.32 g/mol	[1]
CAS Number	2172624-69-8	[1]
Appearance	Powder	[2]
Boiling Point (Predicted)	448.5 ± 45.0 °C	[1]
Density (Predicted)	1.279 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.48 ± 0.40	[1]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[2]

Spectroscopic Data

Detailed spectroscopic data for **6-Hydroxyisosativan** is not readily available in the public domain. However, based on the known structure and data from analogous isoflavonoids, the expected spectral characteristics can be inferred.

Table 2: Predicted Spectroscopic Data for **6-Hydroxyisosativan**

Technique	Expected Chemical Shifts / Peaks
^1H NMR	Aromatic protons (δ 6.0-7.5 ppm), methoxy group protons (δ ~3.8 ppm), chiral center protons, and aliphatic protons of the pyran ring.
^{13}C NMR	Aromatic carbons (δ 100-160 ppm), methoxy carbon (δ ~55 ppm), carbons of the pyran ring, and the chiral carbons.
Mass Spectrometry (MS)	A molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of 302.32.
Infrared (IR) Spectroscopy	Characteristic peaks for hydroxyl ($-\text{OH}$) stretching (around 3300 cm^{-1}), aromatic C-H stretching (around $3000\text{-}3100\text{ cm}^{-1}$), C=C aromatic stretching (around 1600 cm^{-1}), and C-O stretching (around $1000\text{-}1300\text{ cm}^{-1}$).

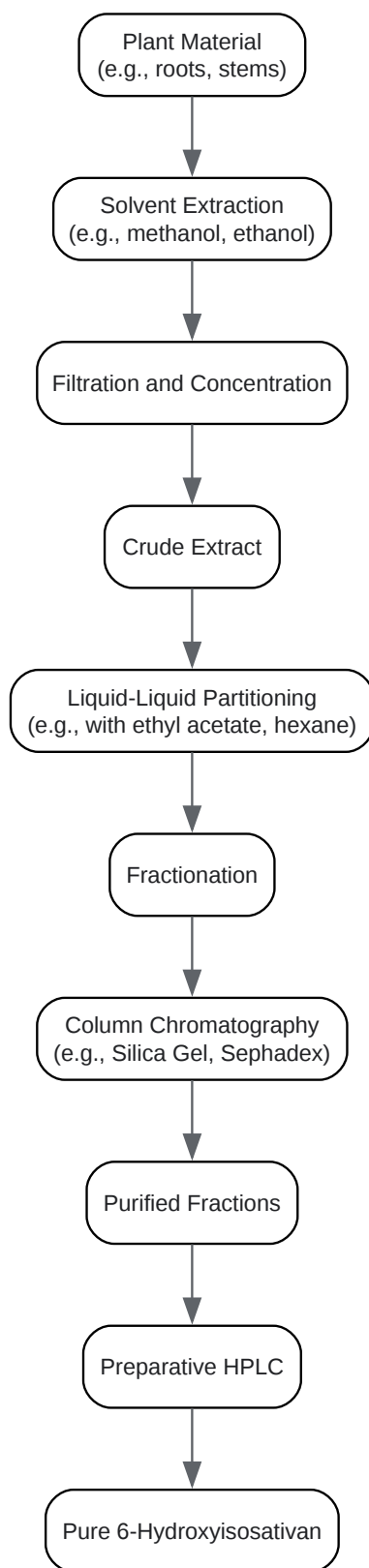
Experimental Protocols

Due to the lack of specific published protocols for **6-Hydroxyisosativan**, the following sections provide generalized and detailed methodologies for the isolation, synthesis, and characterization of isoflavonoids, which can be adapted for **6-Hydroxyisosativan**.

Isolation of Isoflavonoids from Natural Sources

The isolation of isoflavonoids like **6-Hydroxyisosativan** typically involves extraction from a plant source, followed by chromatographic separation.

Workflow for Isolation and Purification



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Caption: General workflow for the isolation of isoflavonoids.

Detailed Protocol:

- **Extraction:** The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.
- **Concentration:** The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Column Chromatography:** The ethyl acetate fraction, which is likely to contain **6-Hydroxyisositivan**, is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
- **Further Purification:** Fractions containing the compound of interest are further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

- Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

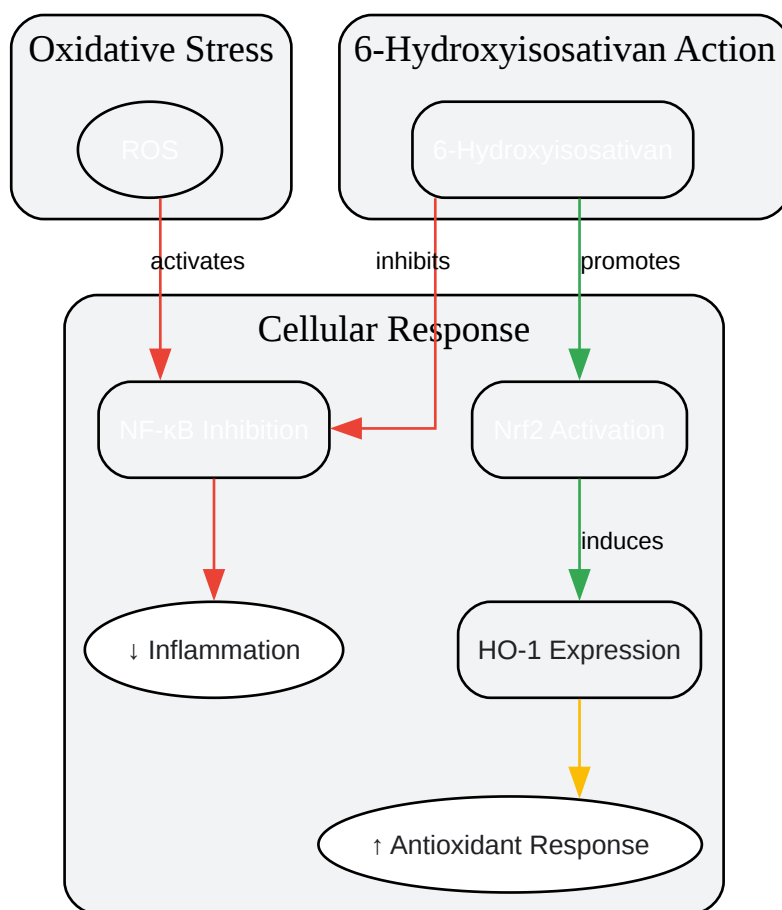
Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution.
- Analysis: The IR spectrum is recorded to identify the functional groups present in the molecule.

Potential Signaling Pathways

While no specific signaling pathways involving **6-Hydroxyisosativan** have been definitively elucidated, based on the known biological activities of structurally similar isoflavonoids, a putative mechanism of action can be proposed. Many flavonoids are known to exert their antioxidant and anti-inflammatory effects through the modulation of key signaling pathways such as the Nrf2/HO-1 and NF- κ B pathways.

Hypothetical Signaling Pathway of **6-Hydroxyisosativan**



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Caption: Putative antioxidant and anti-inflammatory signaling pathway.

This proposed pathway suggests that **6-Hydroxyisosativan** may mitigate oxidative stress by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Concurrently, it may inhibit the pro-inflammatory NF-κB pathway, which is often activated by reactive oxygen species (ROS).

Conclusion

6-Hydroxyisosativan is an isoflavonoid with potential for further scientific investigation. This guide provides the currently available data on its physical and chemical properties and outlines standard experimental protocols for its study. The limited availability of specific experimental data highlights the need for further research to fully characterize this compound and elucidate its biological activities and mechanisms of action. The provided methodologies and the

hypothetical signaling pathway serve as a foundation for researchers to design and conduct future studies on **6-Hydroxyisosativan** and related compounds.

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